

Application Note: Purification of IRDye 800CW Labeled Antibodies from Free Dye

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Compound of Interest

Compound Name: 800CW acid

Cat. No.: B15552213

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Introduction

The conjugation of antibodies with near-infrared (NIR) fluorescent dyes, such as IRDye 800CW, is a critical process for a wide range of applications, including Western blotting, immunofluorescence microscopy, and in vivo imaging. A crucial step following the conjugation reaction is the removal of unconjugated "free" dye from the labeled antibody. Incomplete purification can lead to high background signals, reduced assay sensitivity, and inaccurate quantification. This application note provides detailed protocols for three common methods used to purify IRDye 800CW labeled antibodies: Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis.

Methods Overview

The selection of a purification method depends on factors such as sample volume, desired purity, processing time, and available equipment. All three methods separate the larger antibody-dye conjugate from the smaller, unbound IRDye 800CW dye based on significant differences in their molecular weights.

Table 1: Comparison of Purification Methods

Parameter	Size Exclusion Chromatography (SEC)	Tangential Flow Filtration (TFF)	Dialysis
Principle	Separation based on molecular size as molecules pass through a porous resin.	Separation based on molecular size using a semi-permeable membrane and fluid flow.	Separation based on molecular size via diffusion across a semi-permeable membrane.
Antibody Recovery	Typically >95%	Typically >95%	High, but potential for sample loss during handling.
Free Dye Removal	High	Very High (up to 99% reduction in impurities)[1]	Good, but may be less efficient for some dyes.
Processing Time	Fast (10-30 minutes for spin columns)	Fast to moderate, depending on volume and system setup.	Slow (24-48 hours with multiple buffer changes).
Scalability	Excellent for small to medium scale (spin columns, gravity flow) and large scale (FPLC).	Excellent for medium to large scale processing.	Suitable for a wide range of volumes, but can be cumbersome for very large volumes.
Sample Dilution	Moderate	Minimal, can also be used for concentration.	Yes, requires subsequent concentration step if dilution is an issue.
Ease of Use	Simple (spin columns) to complex (FPLC).	Requires specific equipment and some optimization.	Simple procedure.

Experimental Protocols

Sample Preparation Prior to Purification

Regardless of the chosen purification method, proper sample preparation is essential. After the labeling reaction, it is recommended to quench the reaction by adding a final concentration of 10-50 mM Tris or glycine. This will cap any unreacted NHS-ester groups on the dye molecules, preventing them from reacting with the purification matrix or other components.

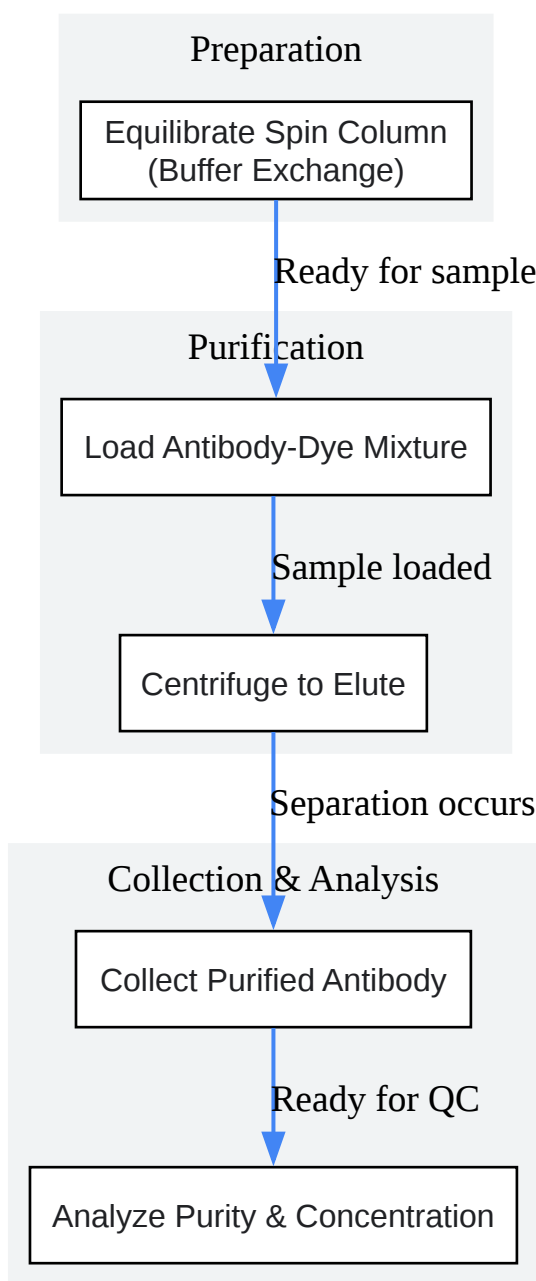
Method 1: Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size.^{[2][3][4]} Larger molecules, like the labeled antibody, cannot enter the pores of the chromatography resin and therefore elute first. Smaller molecules, such as the free IRDye 800CW dye, enter the pores and have a longer path to travel, eluting later.^{[2][3]} For routine lab-scale purification, desalting spin columns are a rapid and convenient option.^{[5][6]}

Protocol for Desalting Spin Column (e.g., Zeba™ Spin Desalting Columns)

- Column Equilibration:
 - Remove the column's bottom closure and loosen the cap.
 - Place the column into a collection tube.
 - Centrifuge the column at 1,500 x g for 1 minute to remove the storage solution.
 - Place a mark on the side of the column where the compacted resin is slanted upwards. Orient this mark facing outwards in the centrifuge for all subsequent steps.
 - Add 300 µL of purification buffer (e.g., 1X PBS, pH 7.4) to the top of the resin.
 - Centrifuge at 1,500 x g for 1 minute to remove the buffer. Repeat this washing step two more times, discarding the flow-through each time.
- Sample Loading:
 - Place the equilibrated column into a new, clean collection tube.
 - Slowly apply the antibody-dye reaction mixture to the center of the compacted resin.

- Elution:
 - Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled antibody.
 - The collected eluate contains the purified antibody conjugate, while the free dye remains in the column resin.
- Storage:
 - Store the purified antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.



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Figure 1. Workflow for Size Exclusion Chromatography.

Method 2: Tangential Flow Filtration (TFF)

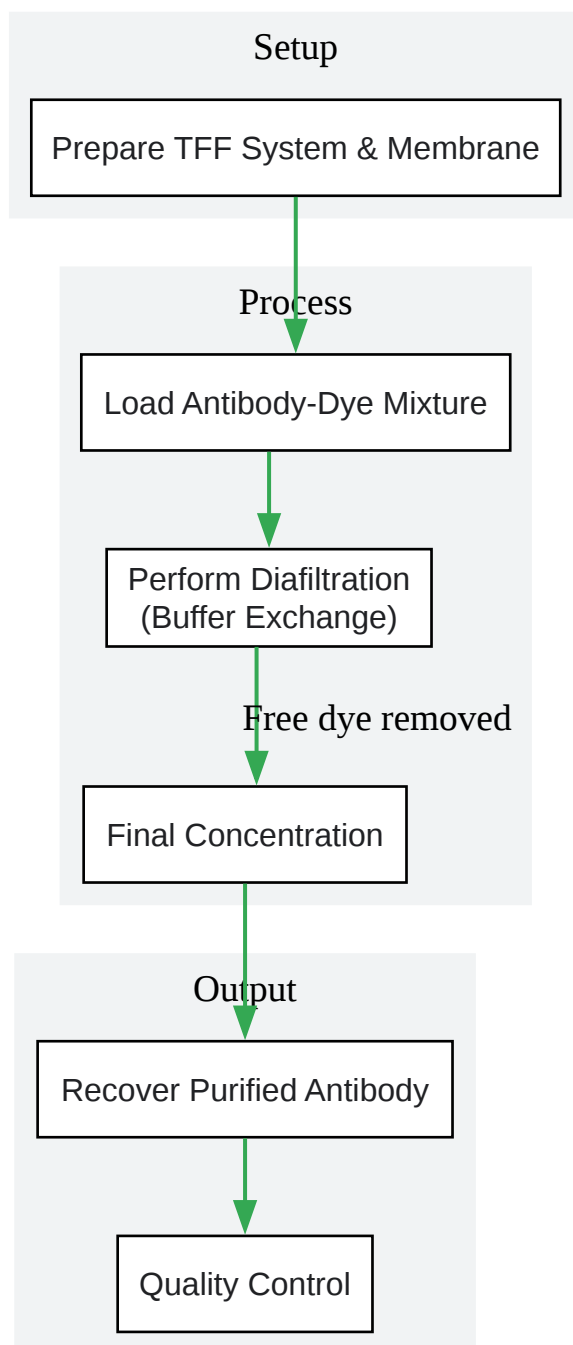
TFF, also known as cross-flow filtration, is a rapid and efficient method for separating and purifying biomolecules.[1] It is particularly well-suited for larger sample volumes. In TFF, the sample solution flows tangentially across the surface of a membrane.[1] Molecules larger than

the membrane's molecular weight cutoff (MWCO), such as the antibody conjugate, are retained, while smaller molecules like the free dye pass through the membrane with the permeate. Diafiltration, a process of adding fresh buffer to the retentate, is used to wash away the remaining free dye.

Protocol for TFF System

- System Preparation:
 - Select a membrane with an MWCO that is 3-6 times lower than the molecular weight of the antibody (e.g., 30 kDa or 50 kDa for an IgG).
 - Flush the TFF system and membrane cassette with purified water to remove any storage solution, followed by the purification buffer (e.g., 1X PBS, pH 7.4).
- Concentration (Optional):
 - Load the antibody-dye reaction mixture into the system reservoir.
 - Recirculate the solution through the system and begin to remove permeate to concentrate the sample to a desired volume.
- Diafiltration:
 - Begin adding purification buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the retentate.
 - Perform 5-10 diafiltration volumes to effectively remove the free dye. A diafiltration volume is equal to the volume of the concentrated sample. For example, for a 100 mL sample, 5 diafiltration volumes would require the addition of 500 mL of fresh buffer. Using 5 diafiltration volumes can reduce the concentration of small molecules by approximately 99%.^[1]
- Final Concentration and Recovery:
 - Stop the addition of diafiltration buffer and concentrate the sample to the desired final volume.

- Recover the purified, concentrated antibody conjugate from the system.
- Storage:
 - Store the purified antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.



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Figure 2. Workflow for Tangential Flow Filtration.

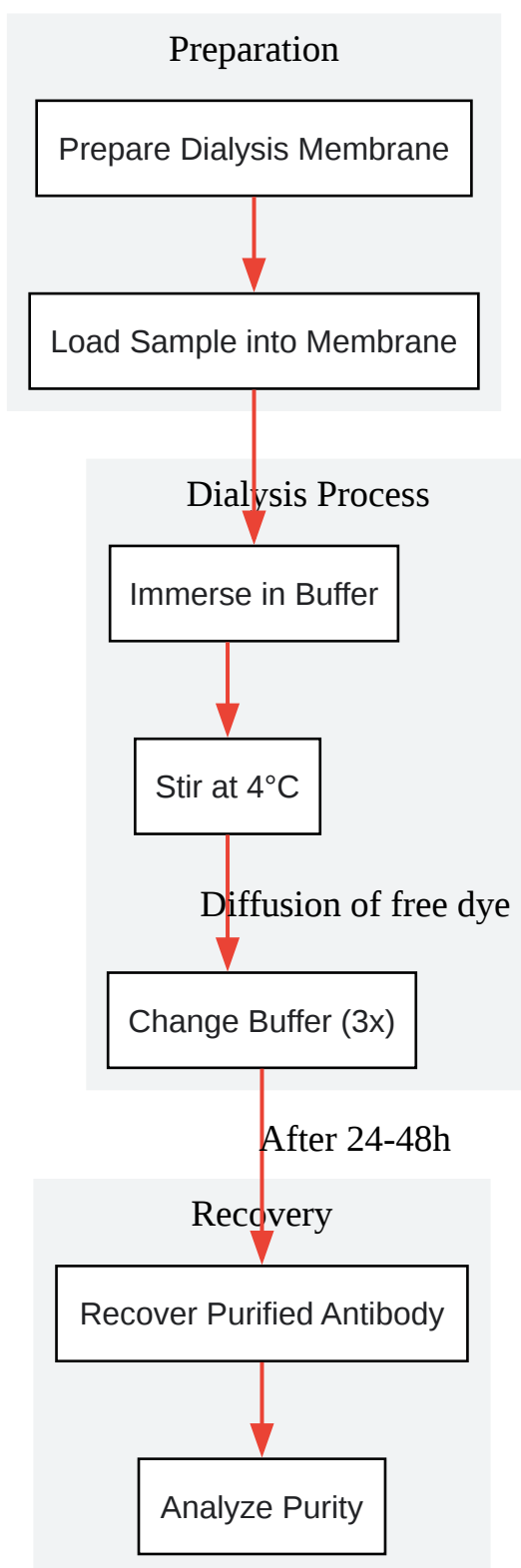
Method 3: Dialysis

Dialysis is a traditional and straightforward method for separating molecules based on size through diffusion across a semi-permeable membrane. The antibody-dye mixture is placed in a dialysis bag or cassette with a specific MWCO (e.g., 10 kDa), which is then submerged in a large volume of buffer. The free dye diffuses out of the bag into the buffer, while the larger antibody conjugate is retained.

Protocol for Dialysis

- Membrane Preparation:
 - Select dialysis tubing or a cassette with an appropriate MWCO (e.g., 10-20 kDa).
 - Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with purified water to remove any preservatives.
- Sample Loading:
 - Load the antibody-dye reaction mixture into the dialysis bag or cassette, leaving some space for potential volume increase.
 - Securely close the bag or cassette, ensuring there are no leaks.
- Dialysis:
 - Immerse the dialysis bag/cassette in a beaker containing the purification buffer (e.g., 1X PBS, pH 7.4). The volume of the external buffer should be at least 100 times the volume of the sample.
 - Stir the buffer gently on a magnetic stir plate at 4°C.
 - Allow dialysis to proceed for at least 4 hours.

- Buffer Exchange:
 - Change the dialysis buffer completely. For efficient removal of free dye, at least three buffer changes are recommended over a period of 24 to 48 hours.
- Sample Recovery:
 - Carefully remove the dialysis bag/cassette from the buffer.
 - Transfer the purified antibody conjugate to a clean tube.
- Storage:
 - Store the purified antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.



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